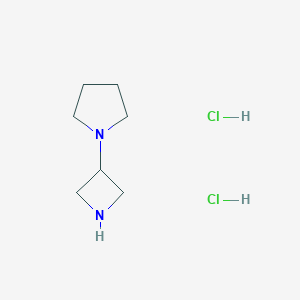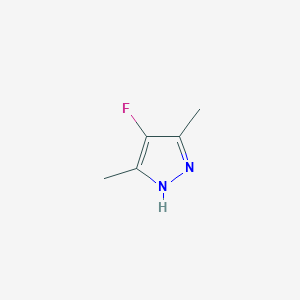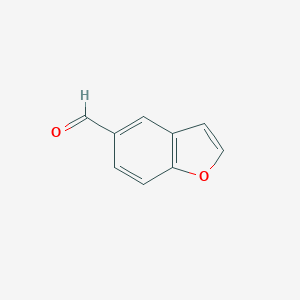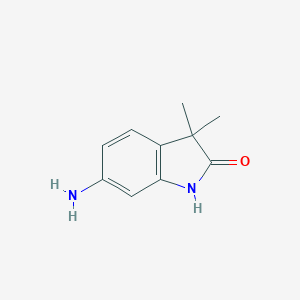
1-(Azetidin-3-YL)pyrrolidine dihydrochloride
説明
The compound "1-(Azetidin-3-yl)pyrrolidine dihydrochloride" is not directly mentioned in the provided papers, but it is related to the chemical structures discussed within the context of pyrrolidine and azetidine chemistry. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common motif in medicinal chemistry due to its presence in numerous bioactive molecules. Azetidine, on the other hand, is a four-membered nitrogen-containing ring, which is less common but still of significant interest in the synthesis of complex molecules .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods, including the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another method involves the aza-Payne rearrangement of 2,3-aziridin-1-ols, leading to pyrrolidines with complete stereochemical fidelity . Additionally, the synthesis of N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which combines pyrrole and azetidine moieties, has been developed using an eco-friendly catalyst and microwave irradiation . These methods highlight the diverse synthetic routes available for constructing pyrrolidine and azetidine frameworks.
Molecular Structure Analysis
The molecular structures of pyrrolidine and azetidine derivatives are characterized by their cyclic nature and the presence of a nitrogen atom. The stereochemistry of these compounds is crucial, as it can significantly impact their biological activity. The structure and stereochemistry of synthesized compounds, such as N-(2-azetidinonyl) 2,5-disubstituted pyrroles, have been confirmed through extensive spectroscopic and X-ray crystallographic analyses . The precise control over the stereochemistry is evident in the synthesis of diastereomerically and enantiomerically pure pyrrolidines .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine and azetidine derivatives is influenced by the presence of the nitrogen atom and the ring strain, especially in azetidines. The tosylation and acylation reactions of azetidinols have been explored, leading to various functionalized products . Moreover, the rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides has been used to synthesize highly functionalized pyrrolizidine systems . These reactions demonstrate the versatility of these heterocycles in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and azetidine derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, boiling point, and reactivity. For instance, the synthesis of chiral azetidines and pyrrolidines from amino acids shows the transformation of these compounds into various functionalized structures, which can have different physical and chemical properties . The ability to fine-tune these properties is essential for the development of new pharmaceuticals and materials.
科学的研究の応用
Azetidines as Building Blocks for Heterocyclic Compounds
Azetidines, including compounds similar to 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, are recognized for their thermal stability and reactivity with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. The ring-opening reactions of azetidines facilitate the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Oxidation and reduction of azetidines enable the creation of azetidin-3-ones and other azetidines, respectively. These compounds are crucial in synthesizing β-lactams (azetidin-2-ones), which are significant precursors for β-amino acids and various heterocyclic compounds. The synthesis of azetidines from acyclic precursors and their transformation into valuable heterocycles emphasizes their versatility in drug development and material science (Singh, D’hooghe, & Kimpe, 2008).
Fluorinated Heterocycles in Medicinal Chemistry
Fluorinated derivatives of azetidines and pyrrolidines are highlighted for their importance as building blocks in complex structures and active components in medicinal chemistry-oriented compounds. The incorporation of fluorine atoms into heterocycles like azetidines enhances their biological activity, making them potential candidates for developing new pharmaceuticals (Meyer, 2016).
Synthesis and Biological Activities
The synthesis of azetidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities demonstrate the potential of azetidines and related compounds in addressing various health issues. New pyrimidine-azetidinone analogues have been synthesized and tested for their effectiveness against bacterial, fungal, and tuberculosis pathogens, showing promising results that pave the way for designing more potent antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Innovative Synthesis Methods
Recent methodologies in synthesizing azetidines and pyrrolidines, including nickel-catalyzed dicarbofunctionalization and iodine-catalyzed synthesis, offer new routes to incorporate these compounds into more complex molecular structures. These methods provide efficient access to fluorinated amino acids and oligopeptides, expanding the utility of azetidines and pyrrolidines in pharmaceutical and material science applications (Xu et al., 2020).
Safety And Hazards
特性
IUPAC Name |
1-(azetidin-3-yl)pyrrolidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVJXURIPHORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-YL)pyrrolidine dihydrochloride | |
CAS RN |
1024589-68-1 | |
| Record name | 1-(azetidin-3-yl)pyrrolidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)




![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)